Cas no 42268-79-1 (2-(2,5-Dimethylphenyl)oxirane)

2-(2,5-Dimethylphenyl)oxirane is a specialized epoxide compound featuring a dimethyl-substituted phenyl ring attached to an oxirane (epoxide) functional group. This structure imparts reactivity typical of epoxides, making it valuable in synthetic organic chemistry for ring-opening reactions, polymerizations, and as a precursor for fine chemicals. The presence of the 2,5-dimethylphenyl group enhances steric and electronic properties, influencing selectivity in nucleophilic additions. It is commonly employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The compound’s stability and well-defined reactivity profile make it a reliable intermediate for researchers requiring controlled functionalization in complex molecular architectures. Proper handling under inert conditions is recommended due to its potential sensitivity to moisture and acids.
2-(2,5-Dimethylphenyl)oxirane structure
2-(2,5-Dimethylphenyl)oxirane structure
商品名:2-(2,5-Dimethylphenyl)oxirane
CAS番号:42268-79-1
MF:C10H12O
メガワット:148.201683044434
CID:5701521
PubChem ID:16790496

2-(2,5-Dimethylphenyl)oxirane 化学的及び物理的性質

名前と識別子

    • 2-(2,5-DIMETHYLPHENYL)OXIRANE
    • AKOS000142226
    • Z278165280
    • SCHEMBL13475891
    • EN300-91277
    • 42268-79-1
    • Oxirane, 2-(2,5-dimethylphenyl)-
    • 2-(2,5-Dimethylphenyl)oxirane
    • インチ: 1S/C10H12O/c1-7-3-4-8(2)9(5-7)10-6-11-10/h3-5,10H,6H2,1-2H3
    • InChIKey: NAKKTRTYSFKBMC-UHFFFAOYSA-N
    • ほほえんだ: O1CC1C1=CC(C)=CC=C1C

計算された属性

  • せいみつぶんしりょう: 148.088815002g/mol
  • どういたいしつりょう: 148.088815002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 144
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 密度みつど: 1.050±0.06 g/cm3(Predicted)
  • ふってん: 236.3±9.0 °C(Predicted)

2-(2,5-Dimethylphenyl)oxirane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-91277-0.05g
2-(2,5-dimethylphenyl)oxirane
42268-79-1 95%
0.05g
$135.0 2024-05-21
Enamine
EN300-91277-0.1g
2-(2,5-dimethylphenyl)oxirane
42268-79-1 95%
0.1g
$202.0 2024-05-21
TRC
D590788-50mg
2-(2,5-dimethylphenyl)oxirane
42268-79-1
50mg
$ 160.00 2022-06-05
TRC
D590788-100mg
2-(2,5-dimethylphenyl)oxirane
42268-79-1
100mg
$ 250.00 2022-06-05
1PlusChem
1P019SGR-250mg
2-(2,5-dimethylphenyl)oxirane
42268-79-1 95%
250mg
$407.00 2024-05-02
1PlusChem
1P019SGR-1g
2-(2,5-dimethylphenyl)oxirane
42268-79-1 95%
1g
$821.00 2024-05-02
1PlusChem
1P019SGR-10g
2-(2,5-dimethylphenyl)oxirane
42268-79-1 95%
10g
$3323.00 2023-12-17
A2B Chem LLC
AV35611-1g
2-(2,5-dimethylphenyl)oxirane
42268-79-1 95%
1g
$682.00 2024-04-20
1PlusChem
1P019SGR-50mg
2-(2,5-dimethylphenyl)oxirane
42268-79-1 95%
50mg
$222.00 2024-05-02
Aaron
AR019SP3-500mg
2-(2,5-dimethylphenyl)oxirane
42268-79-1 91%
500mg
$685.00 2025-02-10

2-(2,5-Dimethylphenyl)oxirane 関連文献

2-(2,5-Dimethylphenyl)oxiraneに関する追加情報

Research Brief on 2-(2,5-Dimethylphenyl)oxirane (CAS: 42268-79-1) in Chemical Biology and Pharmaceutical Applications

2-(2,5-Dimethylphenyl)oxirane (CAS: 42268-79-1), a substituted epoxide compound, has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and potential biological activities. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, characterization, and emerging applications in drug discovery and development.

Recent studies have explored novel synthetic routes for 42268-79-1, with particular emphasis on stereoselective epoxidation methods. A 2023 publication in the Journal of Organic Chemistry demonstrated an improved catalytic system using Jacobsen's catalyst, achieving >90% enantiomeric excess for the (R)-enantiomer. This advancement is particularly significant as the stereochemistry of epoxides often determines their biological activity and metabolic fate.

In pharmacological investigations, preliminary in vitro screening has revealed interesting activity profiles for 2-(2,5-Dimethylphenyl)oxirane. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported moderate inhibitory effects against COX-2 (IC50 = 18.7 μM) and 5-LOX (IC50 = 22.3 μM), suggesting potential anti-inflammatory applications. Molecular docking studies indicate that the compound may interact with the arachidonic acid binding pocket of these enzymes.

The compound's metabolic stability has been evaluated using human liver microsome assays, showing a half-life of 43 minutes, which is considered promising for further medicinal chemistry optimization. Researchers are particularly interested in the compound's potential as a scaffold for developing covalent inhibitors, leveraging the reactivity of the epoxide moiety for targeted protein modification.

Recent structure-activity relationship (SAR) studies have focused on modifications to the dimethylphenyl moiety while preserving the oxirane ring. These investigations have identified several derivatives with improved potency and selectivity, particularly in the context of kinase inhibition. The compound's relatively small molecular weight (164.2 g/mol) and favorable physicochemical properties make it an attractive starting point for fragment-based drug discovery approaches.

From a safety perspective, initial toxicological assessments indicate that 42268-79-1 shows minimal cytotoxicity in normal human cell lines (CC50 > 100 μM) while demonstrating selective activity against certain cancer cell lines, particularly in hematological malignancies. Ongoing research is exploring the compound's potential as a warhead in targeted therapies, with preliminary results showing promise in antibody-drug conjugate applications.

The pharmaceutical industry has shown growing interest in this compound, with two patent applications filed in 2024 covering novel crystalline forms and prodrug derivatives of 2-(2,5-Dimethylphenyl)oxirane. These developments suggest that the compound may be moving toward preclinical evaluation in specific therapeutic areas.

Future research directions include more comprehensive in vivo pharmacological evaluation, detailed mechanistic studies, and further optimization of the compound's drug-like properties. The unique combination of synthetic accessibility, biological activity, and structural versatility positions 2-(2,5-Dimethylphenyl)oxirane as a compound of significant interest in medicinal chemistry and chemical biology research.

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